N-Acetyl-S-propyl-L-cysteine

Lipid Metabolism Hepatoprotection Enzyme Inhibition

Researchers monitoring occupational 1-bromopropane (1-BP) exposure require a validated urinary biomarker. N-Acetyl-S-propyl-L-cysteine (AcPrCys) is the major and specific mercapturic acid metabolite of 1-BP, enabling sensitive quantification as low as 0.01 µg/mL via LC-MS/MS. This high-purity analytical standard ensures reliable calibration for industrial hygiene and toxicology studies. - Definitive urinary biomarker for 1-BP exposure - Validated analytical standard for LC-MS/MS methods - High purity (≥98%) for accurate quantitative analysis

Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
CAS No. 14402-54-1
Cat. No. B027731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-propyl-L-cysteine
CAS14402-54-1
SynonymsN-Acetyl-3-(propylthio)alanine;  Propylmercapturic Acid; 
Molecular FormulaC8H15NO3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCCCSCC(C(=O)O)NC(=O)C
InChIInChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1
InChIKeyPSOKBYBSKZWNMI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-S-propyl-L-cysteine: Metabolite and Biomarker Overview


N-Acetyl-S-propyl-L-cysteine (CAS 14402-54-1), also known as n-propylmercapturic acid (AcPrCys or PMA), is an S-substituted N-acetyl-L-cysteine derivative [1]. It is a naturally occurring compound found in Allium vegetables and a key metabolite in the oxidative metabolism and detoxification pathway of 1-bromopropane (1-BP) [2]. As a mercapturic acid, it serves as a specific, quantifiable urinary biomarker for assessing human exposure to the industrial solvent 1-bromopropane, with validated analytical methods enabling detection down to 0.01 µg/ml [3].

N-Acetyl-S-propyl-L-cysteine: Specificity vs. S-Alkyl Cysteine Analogs


Substituting N-Acetyl-S-propyl-L-cysteine with other N-acetylated or non-acetylated S-alkyl cysteines is not equivalent for two primary reasons. First, as a mercapturic acid, its specific S-propyl side chain makes it the definitive urinary biomarker for 1-bromopropane (1-BP) exposure, a property not shared by S-ethyl or S-methyl analogs, which correspond to different parent toxins [1]. Second, the presence of both the N-acetyl and S-propyl groups imparts distinct biological activities. While non-acetylated S-propyl-L-cysteine (SPC) is active in lipid metabolism assays, the N-acetyl group is crucial for its specific formation as a detoxification product from 1-BP [2]. This compound's unique utility lies at the intersection of specific industrial hygiene monitoring and its behavior as a functional metabolite, making substitution with a generic analog, such as N-acetyl-L-cysteine (NAC) or S-allyl cysteine (SAC), scientifically invalid for these primary applications.

N-Acetyl-S-propyl-L-cysteine: Quantitative Evidence for Selection


Triglyceride Synthesis Inhibition vs. S-Allyl Cysteine

In a study on primary rat hepatocytes, S-propyl cysteine (SPC), the non-acetylated analog of the target compound, achieved a maximal inhibition of triglyceride (TG) synthesis of 51% at 4.0 mmol/L, which was superior to the 43% maximal inhibition achieved by S-allyl cysteine (SAC) under the same conditions [1]. While this data is for SPC, it provides class-level inference for the activity of the S-propyl side chain in lipid regulation.

Lipid Metabolism Hepatoprotection Enzyme Inhibition

Validated Urinary Biomarker for 1-Bromopropane Exposure

N-Acetyl-S-propyl-L-cysteine (AcPrCys) is established as the primary urinary biomarker for 1-bromopropane (1-BP) exposure. A validated HPLC-MS procedure demonstrates an analytical limit of detection (LOD) of 0.01 µg/ml in human urine, with recoveries from fortified samples ranging from 96% to 103% [1]. This specificity is not shared by other S-alkyl-N-acetyl cysteines, which are metabolites of different parent compounds.

Biomonitoring Occupational Toxicology Analytical Chemistry

Analytical Recovery and Precision in Urinary Biomonitoring

Multiple independent method validations confirm the reliability of quantifying N-Acetyl-S-propyl-L-cysteine in urine. One study demonstrated recovery of 93-102% with a precision (%RSD) ≤ 5.2% across fortification levels of 0.61-10 µg/ml [1]. A separate evaluation reported recoveries from 96-103% with a precision (%RSD) ≤ 6.4% at levels of 0.625-10 µg/ml [2]. This high level of method performance is essential for its role as a biomarker.

Analytical Method Validation LC/MS Biomarker Quantification

N-Acetyl-S-propyl-L-cysteine: Core Scientific and Industrial Applications


Occupational Exposure Monitoring for 1-Bromopropane

This is the primary and most validated application for N-Acetyl-S-propyl-L-cysteine. As the major urinary metabolite of 1-bromopropane (1-BP), it is the definitive biomarker for assessing worker exposure in industries using this solvent, such as vapor degreasing, adhesive manufacturing, and foam cushion fabrication. Established analytical methods with LODs of 0.01 µg/ml allow for sensitive monitoring of low-level exposures, directly supporting industrial hygiene and occupational safety programs [1].

Analytical Standard for LC-MS Biomarker Quantification

Due to its role as a critical biomarker, N-Acetyl-S-propyl-L-cysteine is essential as a high-purity analytical reference standard. It is used for method development, calibration, and quality control in LC-MS and LC-MS/MS assays designed to quantify human exposure to 1-bromopropane. The availability of its deuterated analog (d7-PMA) as an internal standard further enhances the precision and accuracy of these quantitative analyses in complex biological matrices [2].

Xenobiotic Metabolism and Mercapturic Acid Pathway Research

This compound serves as a model substrate and product for studying the mercapturic acid pathway, a key route for the detoxification and elimination of electrophilic xenobiotics. It is used in toxicology research to investigate the conjugation of 1-bromopropane with glutathione, its subsequent metabolism, and the urinary excretion of mercapturates. This makes it a valuable tool for fundamental research in drug metabolism and environmental toxicology [3].

Lipid Metabolism Research Tool

While not a therapeutic, N-Acetyl-S-propyl-L-cysteine (and its non-acetylated analog, S-propyl cysteine) is a useful research tool for investigating the modulation of hepatic lipid biosynthesis. Studies have shown that S-propyl cysteine can inhibit triglyceride synthesis in hepatocytes by up to 51%, a property relevant to understanding the hypolipidemic effects of Allium vegetables. This compound can be used as a reference molecule in in vitro studies of fatty acid and cholesterol metabolism [4].

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